1-[2-(4-methoxyphenyl)ethyl]-2-methylpyrrolidin-3-ol, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-methoxyphenyl)ethyl]-2-methylpyrrolidin-3-ol is a compound that belongs to the class of pyrrolidines. It is characterized by the presence of a pyrrolidine ring substituted with a 4-methoxyphenyl group and a hydroxyl group. This compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The presence of multiple stereocenters in the molecule leads to the formation of these diastereomers.
Preparation Methods
The synthesis of 1-[2-(4-methoxyphenyl)ethyl]-2-methylpyrrolidin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxyphenethylamine with 2-methylpyrrolidin-3-one under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may be catalyzed by an acid or base to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, reaction time, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
1-[2-(4-methoxyphenyl)ethyl]-2-methylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines. Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(4-methoxyphenyl)ethyl]-2-methylpyrrolidin-3-ol has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, such as its interaction with enzymes or receptors in biological systems.
Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on neurological or cardiovascular systems.
Industry: It is utilized in the development of new materials, such as polymers or pharmaceuticals, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-methoxyphenyl)ethyl]-2-methylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
1-[2-(4-methoxyphenyl)ethyl]-2-methylpyrrolidin-3-ol can be compared with other similar compounds, such as:
1-[2-(4-methoxyphenyl)ethyl]-2-methylpyrrolidine: Lacks the hydroxyl group, leading to different chemical and biological properties.
1-[2-(4-hydroxyphenyl)ethyl]-2-methylpyrrolidin-3-ol: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and interactions.
1-[2-(4-methoxyphenyl)ethyl]-2-ethylpyrrolidin-3-ol: Has an ethyl group instead of a methyl group, influencing its steric and electronic properties
Properties
CAS No. |
2413883-11-9 |
---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.